DBCO-C6-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

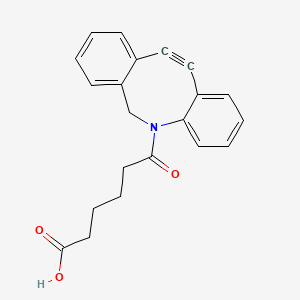

DBCO-C6-acid, also known as Dibenzocyclooctyne-C6-acid or ADIBO/DIBAC, is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

DBCO-C6-acid is commonly used for copper-free Click Chemistry reactions. Primary or secondary amines can react with DBCO groups in the presence of activators (e.g., EDC, HATU), forming a stable amide bond . It’s also noted that copper (I) protects DBCO from acid-mediated rearrangement during peptide cleavage, enabling direct production of DBCO-containing synthetic peptides .Molecular Structure Analysis

The molecular formula of DBCO-C6-acid is C21H19NO3, and its molecular weight is 333.38 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

DBCO-C6-acid is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

DBCO-C6-acid appears as a slightly purple, grey, or yellow to orange solid. It is recommended to be stored at -20°C . The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry

DBCO-C6-acid plays a significant role in bioorthogonal chemistry . Bioorthogonal chemistry refers to chemical transformations that can occur within living systems without perturbing natural biological processes . DBCO-C6-acid is used in strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .

Synthesis of Antibody-Drug Conjugates (ADCs)

DBCO-C6-acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .

Synthesis of Carmaphycin Analogues

DBCO-C6-acid can be used in the synthesis of carmaphycin analogues . Carmaphycins are a class of potent cytotoxic agents isolated from marine cyanobacteria, and their analogues are being explored for potential therapeutic applications .

Click Chemistry Reactions

DBCO-C6-acid is commonly used for copper-free Click Chemistry reactions . Click Chemistry is a type of chemical reaction that is reliable, wide in scope, and can be performed under mild conditions .

Derivatization Efficiency Improvement

DBCO-C6-acid has an extended 6-carbon atom spacer arm that improves its derivatization efficiency . This means it can form more stable conjugates, which is beneficial in various chemical reactions .

Solubility Improvement

The extended 6-carbon atom spacer arm of DBCO-C6-acid also improves its solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . This makes it easier to work with in a laboratory setting .

Azadibenzocyclooctyne acid, a derivative of DBCO-C6-acid, is the simplest amine reactive reagent for introducing a dibenzylcyclooctyne to available amine functionality . This is useful in strain-promoted copper-free azide-alkyne click chemistry reactions .

Large-Scale Development and Application

Despite the synthesis processes of DBCO structures being time-consuming, DBCO-C6-acid is still widely used due to its high reaction activity . This makes it a valuable compound for large-scale development and application .

Safety And Hazards

Zukünftige Richtungen

DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm. The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . It is commonly used for copper-free Click Chemistry reactions .

Eigenschaften

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLBCOFKPVQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-C6-acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)